

# Preclinical Efficacy of MRANK-106 in Solid Tumor Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-106 |           |
| Cat. No.:            | B12384013           | Get Quote |

## **Executive Summary**

MRANK-106 is a first-in-class, orally available, dual inhibitor of WEE1 and YES1 kinases, currently under investigation for the treatment of advanced solid tumors.[1][2][3] Developed by MindRank, this molecule has received Investigational New Drug (IND) clearance from the U.S. Food and Drug Administration (FDA), with Phase I clinical trials anticipated to commence in 2025.[1][2] Preclinical studies have demonstrated the potential of MRANK-106 to offer superior efficacy and an improved safety profile compared to single-target WEE1 inhibitors. This technical guide provides a comprehensive overview of the publicly available preclinical data on MRANK-106, including its mechanism of action, demonstrated efficacy in various solid tumor models, and its pharmacokinetic profile.

## Introduction: The Rationale for Dual WEE1 and YES1 Inhibition

WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair. YES1, a member of the SRC family of tyrosine kinases, is implicated in cancer cell proliferation and survival pathways. The simultaneous inhibition of both WEE1 and YES1 by MRANK-106 represents a novel therapeutic strategy. This dual-targeting approach is designed to exert synergistic anti-tumor effects and potentially overcome mechanisms of resistance to single-agent therapies. Preclinical evidence suggests that this approach may be particularly effective in tumors with



specific genetic backgrounds, such as those with p53 mutations, which are common in many solid tumors.

### **Mechanism of Action**

MRANK-106 functions by concurrently inhibiting the kinase activity of both WEE1 and YES1. The inhibition of WEE1 leads to the abrogation of the G2/M checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, resulting in mitotic catastrophe and subsequent apoptosis. The simultaneous inhibition of YES1 is expected to disrupt key signaling pathways involved in tumor cell growth and survival, further contributing to the anti-neoplastic activity of MRANK-106.



#### Simplified Signaling Pathway of MRANK-106







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. LinkedIn Icon [mindrank.ai]
- 2. youtube.com [youtube.com]
- 3. targetedonc.com [targetedonc.com]
- To cite this document: BenchChem. [Preclinical Efficacy of MRANK-106 in Solid Tumor Models: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12384013#preclinical-efficacy-of-mrank-106-in-solid-tumor-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com